N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide
CAS No.: 547760-32-7
Cat. No.: VC14725382
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 547760-32-7 |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[3-(butanoylamino)-4-phenyldiazenylphenyl]butanamide |
| Standard InChI | InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26) |
| Standard InChI Key | WNIIFLCKJIDZJS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)CCC |
Introduction
Molecular Structure and Chemical Identity
N-[3-(Butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide belongs to the azo compound family, distinguished by its diazenyl bridge connecting two aromatic rings. The molecular architecture comprises:
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Central phenyl ring: Substituted at positions 3 and 4 with a butyrylamino group (-NH-CO-(CH)CH) and a phenyldiazenyl moiety (-N=N-CH), respectively.
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Butanamide backbone: A four-carbon alkyl chain terminating in a carboxamide group (-CONH) .
Structural Features and Bonding
The compound’s planar geometry arises from conjugation between the diazenyl group and aromatic systems, facilitating π-π interactions. Density functional theory (DFT) calculations predict bond lengths of approximately 1.25 Å for the N=N bond and 1.40 Å for adjacent C-N bonds, consistent with hybridized sp orbitals.
Table 1: Key Structural Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| N=N bond length | 1.25 Å | Computational modeling |
| C-N (amide) bond | 1.34 Å | X-ray crystallography |
| Dihedral angle (N=N-C) | 180° | NMR spectroscopy |
Synthesis and Reaction Pathways
Diazotization and Coupling
The synthesis follows classic azo compound preparation:
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Diazotization: Treatment of aniline derivatives with nitrous acid (HNO) at 0–5°C generates diazonium salts.
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Electrophilic substitution: Coupling the diazonium salt with 3-amino-4-hydroxybenzoic acid under alkaline conditions (pH 8–10) yields the azo intermediate.
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Amidation: Reaction with butyryl chloride in tetrahydrofuran (THF) introduces the terminal amide group .
Reaction Conditions
| Step | Temperature | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Diazotization | 0–5°C | HO | HCl | 85% |
| Coupling | 25°C | Ethanol | NaOH | 72% |
| Amidation | 40°C | THF | Pyridine | 68% |
Side Reactions and Byproducts
Competing pathways include:
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Para-substitution: Uncontrolled pH (>10) leads to 2,4-disubstituted byproducts (15–20% yield).
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Oxidative degradation: Prolonged reaction times (>6 hrs) result in nitroso derivatives via N=N bond cleavage .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 4.1), making it suitable for lipid-based formulations .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 0.12 | 25°C |
| Ethanol | 18.7 | 25°C |
| Dichloromethane | 45.2 | 25°C |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 178–182°C and decomposition onset at 210°C, indicating moderate thermal stability.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 10H, Ar-H), 2.41 (t, 2H, CH), 1.65–1.24 (m, 4H, CH).
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C NMR: 172.4 ppm (amide carbonyl), 148.2 ppm (N=N), 128–133 ppm (aromatic carbons).
Infrared Spectroscopy
Strong absorptions at 1650 cm (amide I), 1550 cm (N=N), and 3300 cm (N-H stretch).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
Biological Activity and Applications
| Assay | Result | Model System |
|---|---|---|
| Antimicrobial | MIC = 8 µg/mL | S. aureus |
| Cytotoxicity | IC = 12 µM | MCF-7 cells |
| Metabolic stability | t = 45 min | Human liver microsomes |
Materials Science Applications
The compound serves as:
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Dye intermediate: λ = 480 nm in ethanol, molar absorptivity ε = 1.2×10 L/mol·cm.
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Coordination complexes: Forms stable complexes with Cu (logK = 5.2) for catalytic applications .
Comparative Analysis with Structural Analogues
Table 4: Property Comparison
The enhanced lipophilicity and thermal stability of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide compared to analogues make it superior for sustained-release formulations .
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